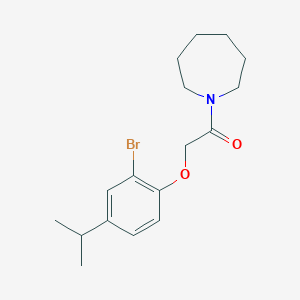![molecular formula C21H16N4O2S2 B1226294 2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide](/img/structure/B1226294.png)
2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide is a member of quinolines.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Compounds structurally related to 2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide have shown promising results in cancer research. For instance, substituted 2-[(2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides with thiazole and thiadiazole fragments demonstrated considerable cytotoxicity and anticancer activity against various cancer cell lines, including colon cancer, melanoma, and ovarian cancer (Kovalenko et al., 2012). Similarly, 4-thiazolidinones containing benzothiazole moiety were tested for their in vitro anticancer activity, revealing effectiveness against leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk et al., 2010).
Antimicrobial Activity
Some derivatives have been evaluated for their antimicrobial properties. A study synthesized novel 3,4,5-trisubstituted 1,2,4-triazole derivatives bearing the quinoline ring and evaluated their antimicrobial activities against bacteria and fungi. Compounds like N-(6-nitrobenzothiazol-2-yl)-2-[[4-phenyl-5-((quinolin-8-yloxy)methyl)-4H-1,2,4-triazol-3-yl]thio]acetamide showed significant antimicrobial potential (Yurttaş et al., 2020).
Antioxidant and Anti-inflammatory Properties
Compounds like N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Some showed excellent efficacy in DPPH radical scavenging, superoxide anion scavenging, and anti-inflammatory activities (Koppireddi et al., 2013).
Antiviral and Antibacterial Activities
Benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety were designed and evaluated for their antiviral and antibacterial activities. These compounds showed promising results against tobacco mosaic virus and bacteria like Xanthomonas oryzae and Ralstonia solanacearum, indicating potential use in antiviral and antibacterial treatments (Tang et al., 2019).
Photophysical Properties
In a study on hydrogen bond associated N-(benzo[d]thiazol-2-yl) acetamides, it was found that water acts as a bridge forming hydrogen bonds, assembling different molecules. This investigation into the photophysical properties of such compounds opens avenues for further research in materials science and molecular engineering (Balijapalli et al., 2017).
Eigenschaften
Produktname |
2-[(3-cyano-6-methoxy-2-quinolinyl)thio]-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
|---|---|
Molekularformel |
C21H16N4O2S2 |
Molekulargewicht |
420.5 g/mol |
IUPAC-Name |
2-(3-cyano-6-methoxyquinolin-2-yl)sulfanyl-N-(2-methyl-1,3-benzothiazol-5-yl)acetamide |
InChI |
InChI=1S/C21H16N4O2S2/c1-12-23-18-9-15(3-6-19(18)29-12)24-20(26)11-28-21-14(10-22)7-13-8-16(27-2)4-5-17(13)25-21/h3-9H,11H2,1-2H3,(H,24,26) |
InChI-Schlüssel |
IYKZPWDGUSLDCE-UHFFFAOYSA-N |
SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=C(C=C4C=C(C=CC4=N3)OC)C#N |
Kanonische SMILES |
CC1=NC2=C(S1)C=CC(=C2)NC(=O)CSC3=C(C=C4C=C(C=CC4=N3)OC)C#N |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclohexanecarboxylic acid [2-oxo-2-[4-(1-piperidinyl)anilino]ethyl] ester](/img/structure/B1226213.png)
![1-cyclopentyl-2-imino-10-methyl-5-oxo-N-(2-oxolanylmethyl)-3-dipyrido[3,4-c:1',2'-f]pyrimidinecarboxamide](/img/structure/B1226215.png)
![N-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B1226216.png)

![2,3-dihydro-1H-[1,3]thiazino[2',3':3,4][1,2,4]triazino[5,6-b]indole](/img/structure/B1226218.png)
![N-[[3-chloro-2-(1-piperidinyl)anilino]-sulfanylidenemethyl]-2-thiophenecarboxamide](/img/structure/B1226219.png)
![N-[1-[(4-bromoanilino)-oxomethyl]cyclohexyl]-N-(2-furanylmethyl)-2-pyridinecarboxamide](/img/structure/B1226222.png)

![1-(4-chlorophenyl)-3-(4-methoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-4-ium](/img/structure/B1226224.png)

![4-Amino-2-[[4-amino-6-(4-methylanilino)-1,3,5-triazin-2-yl]methylthio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1226226.png)


![6-Amino-2-ethyl-8-[2-(trifluoromethyl)phenyl]-1,6,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile](/img/structure/B1226232.png)